molecular formula C18H19N3O3S2 B2571615 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine CAS No. 2034365-37-0

1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine

Cat. No.: B2571615
CAS No.: 2034365-37-0
M. Wt: 389.49
InChI Key: IGJTUELXYRAOCV-UHFFFAOYSA-N
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Description

1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine, commonly known as PTPRZ1 inhibitor, is a chemical compound that is used in scientific research to inhibit the activity of protein tyrosine phosphatase receptor type Z1 (PTPRZ1). This protein is involved in various cellular processes such as cell growth, differentiation, and migration. PTPRZ1 is overexpressed in various types of cancers and is associated with cancer progression and metastasis. Therefore, the inhibition of PTPRZ1 activity has been proposed as a potential therapeutic strategy for cancer treatment.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Facile Synthesis and Antimicrobial Activity of Pyrimidine, Pyrazolopyrimidine, and Pyrazolotriazine Derivatives : A study described the preparation of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety. Some of these compounds showed significant antimicrobial activity, indicating their potential as antimicrobial agents (Ammar et al., 2004).

  • New Heterocycles Based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole : Another research effort focused on synthesizing new heterocyclic compounds based on sulfonamido pyrazole, which demonstrated antimicrobial activity. This work underscores the role of such compounds in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Anticancer Applications

  • Anticancer Evaluation of Substituted 1,3-Thiazoles : Research into polyfunctional substituted 1,3-thiazoles highlighted their anticancer activity across a variety of cancer cell lines. Compounds with a piperazine substituent were notably effective, suggesting the therapeutic potential of such molecules in cancer treatment (Turov, 2020).

  • Anti-Breast Cancer Activity of Novel 1,2-Dihydropyridines, Thiophenes, and Thiazoles : A study on novel compounds with a biologically active sulfone moiety revealed their efficacy against the MCF7 human breast cancer cell line. Some compounds were found to have better activity than the reference drug Doxorubicin, showcasing the potential of such structures in anti-breast cancer strategies (Al-Said et al., 2011).

Properties

IUPAC Name

1-(4-pyrazol-1-ylphenyl)sulfonyl-4-thiophen-3-yloxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c22-26(23,18-4-2-15(3-5-18)21-10-1-9-19-21)20-11-6-16(7-12-20)24-17-8-13-25-14-17/h1-5,8-10,13-14,16H,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJTUELXYRAOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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